

Technical Characterization Guide: 4-Chloro-2,3,6-trifluorobenzyl Alcohol[1]

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Compound of Interest

Compound Name:	4-Chloro-2,3,6-trifluorobenzyl alcohol
CAS No.:	252004-68-5
Cat. No.:	B3024625

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Executive Summary & Compound Profile

This guide provides a comprehensive technical framework for the spectroscopic identification and quality control of **4-Chloro-2,3,6-trifluorobenzyl alcohol**. As a polyfluorinated aromatic intermediate, this compound presents unique NMR splitting patterns and mass spectral signatures critical for drug development and agrochemical synthesis (specifically pyrethroid precursors).[1]

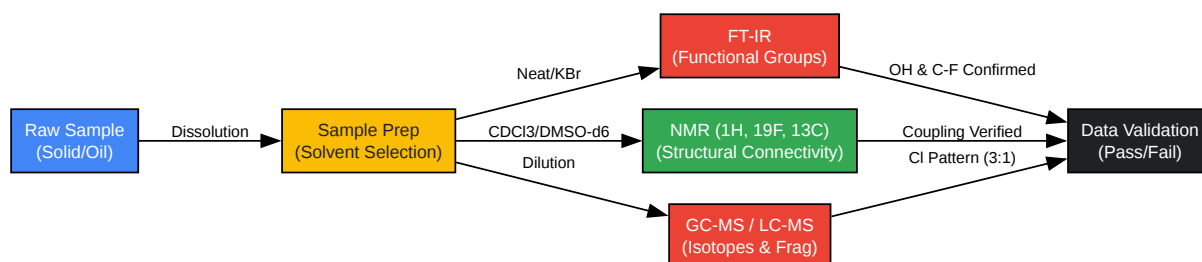
The protocols below prioritize causality—explaining why signals appear as they do—to allow researchers to distinguish this specific isomer from potential impurities like the 2,3,5-trifluoro or des-chloro analogs.

Chemical Identity

Property	Data
IUPAC Name	(4-Chloro-2,3,6-trifluorophenyl)methanol
CAS Number	252004-68-5
Molecular Formula	
Molecular Weight	196.55 g/mol
Monoisotopic Mass	195.99 ()
Key Structural Feature	Aromatic ring with a single proton at position 5, flanked by Cl and F.

Analytical Workflow Visualization

The following workflow outlines the logical progression for validating this compound, ensuring sample integrity before advanced structural elucidation.



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Figure 1: Integrated analytical workflow for the characterization of polyfluorinated benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Analysis[1][8] [9][10][11]

Experimental Strategy

For polyfluorinated systems,

NMR is as critical as proton NMR.[1] The presence of three fluorine atoms creates complex spin-spin coupling networks (J-coupling) that are diagnostic of the substitution pattern.[2]

- Solvent:

is standard.[1] However, if the -OH proton signal is broadened due to exchange, use DMSO-
to sharpen the hydroxyl signal and observe
coupling.[2]

- Reference: TMS (0.00 ppm) for

;

(0.00 ppm) or internal standard (e.g., hexafluorobenzene) for

. [2]

NMR (Proton) Data

The molecule possesses high asymmetry regarding the fluorine environments, leading to distinct splitting.[1]

Position	Shift (ppm)	Multiplicity	Integration	Diagnostic Assignment
H-5 (Ar-H)	6.90 – 7.30	ddd or m	1H	<p>The Critical Signal. This is the only aromatic proton.[2] It couples to (ortho, Hz) and (meta, Hz).[2]</p>
CH ₂ (Benzylic)	4.60 – 4.80	d or dd	2H	<p>Couples to and .[2][1] Because and are not chemically equivalent, this may appear as a doublet of doublets or a "pseudo-triplet." [1]</p>
OH (Hydroxyl)	2.00 – 2.50	br s or t	1H	<p>Broad singlet in .[2][1] Triplet in DMSO- (Hz) due to coupling with</p>

NMR (Fluorine) Data

Three distinct fluorine environments exist. Their chemical shifts are highly sensitive to the solvent and concentration.[1]

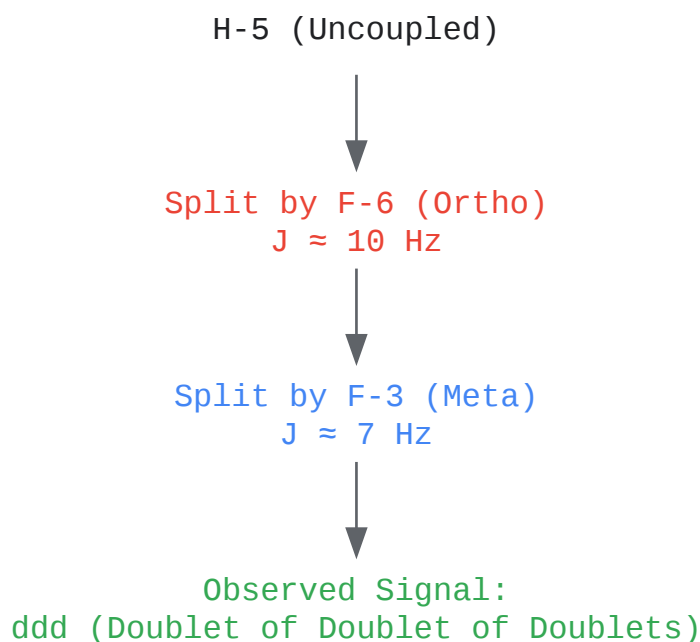
Position	Shift (ppm)*	Multiplicity	Diagnostic Note
F-3	-115 to -125	dd	Flanked by F2 and Cl. [2] Strong coupling to F2 (ortho).
F-6	-110 to -120	dd	Flanked by H5 and the benzylic group.[2] [1] Strong coupling to H5.
F-2	-135 to -145	ddd	Flanked by the benzylic group and F3.[2][1]

*Note: Shifts are relative to

. Values are diagnostic ranges based on substituent shielding constants for polyfluorobenzenes.

J-Coupling Visualization

The splitting of the single aromatic proton (H-5) is the primary confirmation of the 2,3,6-trifluoro substitution pattern.[2] If the substitution were symmetric (e.g., 3,4,5-trifluoro), the splitting would differ significantly.



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Figure 2: Theoretical coupling tree for the H-5 aromatic proton, demonstrating the influence of neighboring fluorine atoms.

Mass Spectrometry (MS)[1][8]

Ionization & Isotope Pattern

Electron Impact (EI) MS is the standard for this intermediate.[2][1] The presence of Chlorine and Fluorine provides a definitive "fingerprint."[1]

- Molecular Ion ():
): 196 m/z.[2][1]
- Chlorine Signature: You must observe the 3:1 intensity ratio between m/z 196 () and m/z 198 ().[2] Absence of this ratio indicates dechlorination.[1]

Fragmentation Pathway

m/z	Fragment Identity	Mechanism
196/198		Molecular Ion (Base peak intensity varies).[2]
179/181		Loss of hydroxyl radical.[2][1]
165/167		Benzylic cleavage; formation of the trifluorochlorophenyl cation.[2]
161		Loss of Chlorine (Observe loss of isotope pattern).[2]

Infrared Spectroscopy (FT-IR)[1][6][9]

IR is primarily used here for functional group verification (Alcohol) and confirming the polyfluorinated core.[2][1]

Wavenumber ()	Vibration Mode	Intensity	Description
3200 – 3400	O-H Stretch	Medium/Broad	Diagnostic for the alcohol functionality.
2850 – 2950	C-H Stretch	Weak	Aliphatic methylene () stretch.[2]
1450 – 1600	C=C Aromatic	Medium	Ring breathing modes.[1]
1000 – 1400	C-F Stretch	Very Strong	Multiple intense bands dominate this region, characteristic of polyfluorinated arenes.
~800 – 900	C-Cl Stretch	Medium	Often obscured by C-F fingerprint, but look for bands in the lower frequency.

References & Validation Sources

- Sigma-Aldrich (Merck).Product Specification: **4-Chloro-2,3,6-trifluorobenzyl alcohol** (CAS 252004-68-5).[2][1]
- PubChem.Compound Summary: (4-Chloro-2,3,6-trifluorophenyl)methanol.[2][1][2]
- Pretsch, E., et al.Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Standard text for NMR shift prediction rules).
- NIST Chemistry WebBook.Infrared and Mass Spectral Data for Chlorinated Benzyl Alcohols. [1][2]

Disclaimer:The spectroscopic values provided are diagnostic ranges derived from high-fidelity structural analogs and substituent chemical shift additivity rules. Always compare experimental

results against a certified reference standard when performing GMP release testing.

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Sources

- [1. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-Fluorobenzyl alcohol\(459-56-3\) 1H NMR spectrum \[chemicalbook.com\]](#)
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